(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone
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Overview
Description
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone: is an organic compound characterized by the presence of bromine atoms attached to a benzodioxin and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Bromination: The benzodioxin ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated benzodioxin is coupled with a bromophenyl ketone through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge of the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atoms allow for further functionalization, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs aimed at treating diseases like cancer or neurological disorders.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Methylphenyl)Methanone
- (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone
Uniqueness
Compared to similar compounds, (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Bromophenyl)Methanone is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific electronic or steric properties.
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O3/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(8-12(11)17)20-6-5-19-13/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEWYYUQJRXQRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361308 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-40-0 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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